molecular formula C9H12FNO B1526908 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene CAS No. 883542-48-1

1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene

Cat. No.: B1526908
CAS No.: 883542-48-1
M. Wt: 169.2 g/mol
InChI Key: TYIRFITUACUYQZ-UHFFFAOYSA-N
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Description

1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene (IUPAC name: 2-(2-fluorophenoxy)propan-1-amine) is a fluorinated aromatic ether-amine compound with the molecular formula C₉H₁₂FNO (MW: 169.20 g/mol). Its structure features a 2-fluorophenyl group linked via an ether bond to a propan-1-amine moiety. Key identifiers include:

  • SMILES: CC(CN)OC₁=CC=CC=C₁F
  • InChIKey: TYIRFITUACUYQZ-UHFFFAOYSA-N .

The compound’s fluorine atom in the ortho position and the primary amine group in the side chain contribute to its electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-(2-fluorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIRFITUACUYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883542-48-1
Record name 1-[(1-aminopropan-2-yl)oxy]-2-fluorobenzene
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Biological Activity

1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature.

Research indicates that compounds similar to 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene may interact with various biological pathways. The following mechanisms have been suggested based on related studies:

  • Inhibition of Protein Kinases : Compounds with similar scaffolds have shown the ability to inhibit protein kinases such as CSNK2, which play a critical role in cellular signaling and cancer progression .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties against coronaviruses by targeting specific host proteins involved in viral replication .
  • Anticancer Properties : There is evidence that compounds in this class can inhibit cell proliferation in various cancer cell lines, suggesting potential as therapeutic agents against malignancies .

In Vitro Studies

A summary of in vitro studies shows varying degrees of biological activity for compounds related to 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene:

CompoundCell LineEC50 (µM)Mechanism of Action
Compound AHCT116 (Colon Cancer)7.1 ± 0.6ROS production, WNT pathway inhibition
Compound BA549 (Lung Cancer)>100Non-significant activity
Compound CCaco-2 (Colorectal)20.6%Structure-dependent activity

These findings indicate that while some derivatives exhibit potent anticancer effects, others show limited activity.

Case Studies

A notable case study involved the evaluation of a related compound's effect on DVL1 binding, which is crucial for the WNT signaling pathway. The study revealed that the enantiomer (S)-1 showed significant inhibition with an EC50 value of 0.49 ± 0.11 µM, indicating its potential as a therapeutic agent against WNT-dependent cancers .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene:

  • Metabolic Stability : Related compounds have shown varied metabolic stability in liver microsomes, which is crucial for determining their viability as drug candidates .
  • Toxicity Profiles : Initial toxicity assessments suggest that some derivatives possess low cytotoxicity; however, comprehensive toxicity studies are necessary to establish safety profiles.

Scientific Research Applications

Medicinal Chemistry

1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene is primarily utilized in the synthesis of various pharmaceutical compounds. Notable applications include:

  • Synthesis of BACE1 Inhibitors : The compound acts as an intermediate in synthesizing inhibitors for beta-secretase (BACE1), which is crucial in Alzheimer's disease research. The complex formed with BACE1 inhibitors demonstrates promising inhibitory activity .
  • Development of Sorafenib Analogs : It serves as a precursor in creating sorafenib analogs with new pyridine-2-amide side chains, showing lower toxicity compared to the parent compound. This application highlights its potential in cancer therapeutics .

Organic Synthesis

The compound is involved in several organic reactions:

  • Enantioselective Aminomethylation : It participates in aminomethylation reactions where it reacts with 1-(benzyloxy)propan-2-one and aliphatic aldehydes, leading to the formation of stereoselective products. This method utilizes pseudoephedrine as a chiral catalyst, demonstrating regioselectivity and stereoselectivity .

Case Study 1: Pharmacological Activity

Research indicates that derivatives of fluorinated compounds like 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene exhibit biological activities, particularly influencing neurotransmitter systems. These interactions suggest potential applications in neuropharmacology .

Case Study 2: Interaction Profiles

Studies on the interaction profiles reveal that this compound may interact with various biological targets, including receptors and enzymes. Its ability to form covalent bonds with proteins opens avenues for targeted drug design .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of the target compound and its analogs (Table 1):

Table 1: Comparison of 1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene with Analogs

Compound Name Substituent Position/Group Molecular Formula MW (g/mol) Key Properties/Applications References
1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene Ortho-F, aminopropoxy C₉H₁₂FNO 169.20 High polarity; potential bioactivity
1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene Meta-F, aminopropoxy C₉H₁₂FNO 169.20 Reduced steric hindrance; isomer differences
1-[(1-Aminopropan-2-yl)oxy]-3-methylbenzene Meta-CH₃, aminopropoxy C₁₀H₁₅NO 165.23 Lipophilic; used in organic building blocks
1-[(1-Aminopropan-2-yl)oxy]-2-bromobenzene Ortho-Br, aminopropoxy C₉H₁₂BrNO 230.11 Enhanced electrophilicity; bromine substitution
1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene Extended alkyl chain C₁₂H₁₇FNO 210.27 Increased hydrophobicity; modified pharmacokinetics

Key Differences and Implications

Substituent Position: The ortho-fluorine in the target compound (vs. meta-F in ) creates stronger electron-withdrawing effects, influencing reactivity in electrophilic substitutions or hydrogen-bonding interactions.

Functional Group Variations :

  • Replacing fluorine with methyl (as in ) reduces electronegativity, increasing lipophilicity and altering solubility (logP: -1.02 for target vs. -1.48 for methyl analog at pH 7.4 ).
  • The extended alkyl chain in improves membrane permeability but may reduce aqueous solubility.

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution between 2-fluorophenol and 1-aminopropan-2-ol derivatives, similar to methods in (cycloaddition) or (click chemistry). Brominated analogs (e.g., ) may require halogenation steps, increasing synthetic complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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